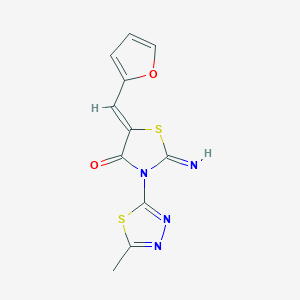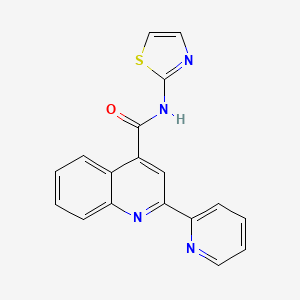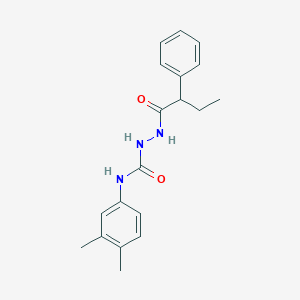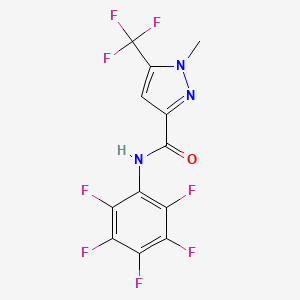![molecular formula C13H13ClN2O3 B4794108 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B4794108.png)
2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone
描述
2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone, also known as CCN, is a chemical compound with potential applications in scientific research. CCN is a yellow crystalline powder that is soluble in organic solvents. This compound has a unique structure that makes it an interesting subject of study.
作用机制
The mechanism of action of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone is not well understood. However, it is believed that 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone may act as a Michael acceptor, reacting with nucleophiles such as amines, thiols, and carboxylic acids. This reaction may lead to the formation of covalent bonds between 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone and the nucleophile, altering the properties of the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone are not well documented. However, some studies have shown that 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone can inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anticancer agent. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone has also been shown to exhibit antibacterial activity against some strains of bacteria.
实验室实验的优点和局限性
One advantage of using 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone in lab experiments is its unique structure, which makes it an interesting subject of study. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone is also relatively easy to synthesize, making it accessible to researchers. However, 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone has some limitations for lab experiments. For example, 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone is sensitive to air and moisture, which can affect its stability and reactivity. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone is also toxic and should be handled with care.
未来方向
There are several future directions for the study of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone. One direction is the synthesis of new derivatives of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone with improved properties. For example, the introduction of functional groups such as amino or hydroxyl groups may enhance the reactivity of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone towards specific targets. Another direction is the study of the mechanism of action of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone, which may provide insights into its potential applications. Finally, the evaluation of the toxicity and safety of 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone is important for its potential use as a therapeutic agent.
Conclusion:
In conclusion, 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone is a chemical compound with potential applications in scientific research. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone can be synthesized through a multistep reaction and has been studied for its potential as a starting material for the synthesis of other compounds with interesting properties. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone may act as a Michael acceptor, reacting with nucleophiles to alter the properties of the target molecule. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone has some advantages and limitations for lab experiments, and there are several future directions for its study.
科学研究应用
2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone has potential applications in scientific research, particularly in the field of organic chemistry. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone can be used as a starting material for the synthesis of other compounds with interesting properties. For example, 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone can be reacted with various amines to produce Schiff bases, which have been shown to exhibit antibacterial, antifungal, and anticancer activities. 2-{[(4-chloro-3-nitrophenyl)amino]methylene}cyclohexanone can also be used as a ligand in coordination chemistry to form metal complexes. These metal complexes have been studied for their catalytic, magnetic, and luminescent properties.
属性
IUPAC Name |
(2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-11-6-5-10(7-12(11)16(18)19)15-8-9-3-1-2-4-13(9)17/h5-8,15H,1-4H2/b9-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCXFQYSMALWSA-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C\NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-chloro-3-nitroanilino)methylidene]cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]quinoline](/img/structure/B4794027.png)
![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-1-naphthamide](/img/structure/B4794048.png)
![3-({3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4794054.png)
![ethyl {[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4794061.png)
![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-2-furamide](/img/structure/B4794067.png)
![3-allyl-8-(2-aminophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4794078.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4794086.png)
![5,7-diethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4794088.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4794093.png)

![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4794106.png)
